REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[CH2:7][O:6][C:5]2([CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]2)[O:4][CH2:3]1.[NH3:15].[H][H]>CO.[Ni]>[CH3:1][C:2]1([CH3:14])[CH2:7][O:6][C:5]2([CH2:12][CH2:11][CH:10]([NH2:15])[CH2:9][CH2:8]2)[O:4][CH2:3]1
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Name
|
|
Quantity
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20 g
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Type
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reactant
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Smiles
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CC1(COC2(OC1)CCC(CC2)=O)C
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Name
|
|
Quantity
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38 g
|
Type
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reactant
|
Smiles
|
N
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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3 g
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Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was hydrogenated at 100° C.
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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CUSTOM
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Details
|
The crude product was purified by means of a thin film evaporator (140° C./0.8 bar)
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Name
|
|
Type
|
|
Smiles
|
CC1(COC2(OC1)CCC(CC2)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |